S107

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

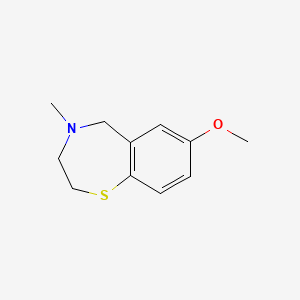

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVCEGVSQDOGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC2=C(C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647214 | |

| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927871-76-9 | |

| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927871-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of S107

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound S107, a derivative of 1,4-benzothiazepine, has emerged as a significant modulator of intracellular calcium signaling. Its primary mechanism of action centers on the stabilization of the ryanodine receptor (RyR), a critical ion channel responsible for the release of calcium from the sarcoplasmic and endoplasmic reticulum. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's therapeutic potential. By enhancing the binding of the stabilizing protein calstabin (FKBP) to the RyR, this compound effectively mitigates pathological calcium leakage associated with a range of conditions, including cardiac arrhythmias, muscular dystrophy, and cognitive dysfunction. This document collates key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes to serve as a technical resource for the scientific community.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor-Calstabin Complex

The fundamental mechanism of action of this compound lies in its ability to act as a RyR-calstabin complex stabilizer.[1][2] In both skeletal muscle (RyR1-calstabin1/FKBP12) and cardiac muscle/neurons (RyR2-calstabin2/FKBP12.6), the RyR channel is a large macromolecular complex where calstabin plays a crucial role in maintaining the channel in a closed state during the resting phase (diastole in cardiomyocytes).[3][4][5]

Various pathological conditions, including heart failure, muscular dystrophy, and stress-induced cognitive impairment, are associated with post-translational modifications of the RyR channel, such as phosphorylation by Protein Kinase A (PKA), oxidation, and S-nitrosylation.[3][4][6] These modifications lead to the dissociation of calstabin from the RyR complex.[4][6] The subsequent "leaky" channels permit the aberrant release of calcium from the sarcoplasmic/endoplasmic reticulum, disrupting normal cellular function and contributing to disease pathology.[5][7][8]

This compound intervenes by binding to the RyR channel, thereby increasing the affinity of calstabin for the receptor.[1][9] This stabilization of the RyR-calstabin interaction effectively "plugs the leak," preventing uncontrolled calcium release without impairing the normal, physiological calcium signaling required for muscle contraction and neuronal activity.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Binding Affinity and Stoichiometry of this compound

| Parameter | Value | Species/System | Reference |

| EC50 of [3H]this compound Binding | ~52 µM | Rabbit Skeletal Muscle SR Vesicles (RyR1) | [3][4][11] |

| [3H]this compound Binding Sites per RyR1 Tetramer | ~48 | Rabbit Skeletal Muscle SR Vesicles | [3][4][11] |

| Hillslope of [3H]this compound Binding | ~2 | Rabbit Skeletal Muscle SR Vesicles (RyR1) | [3][4][11] |

Table 2: Effective Concentrations of this compound in In Vitro and Ex Vivo Studies

| Application | Concentration | Cell/Tissue Type | Effect | Reference |

| Stabilization of RyR2 Closed State | 10 µM | CPVT-hiPSC-CMs | Decreased delayed afterdepolarizations | [10] |

| Enhancement of FKBP12 Binding to RyR1 | 44 µM | Rabbit Skeletal Muscle SR Vesicles | Increased FKBP12 binding in the presence of GSH and NOC12 | [3] |

| Augmentation of FKBP12-mediated Decrease in RyR1 Channel Activity | 25 µM | FKBP12-depleted RyR1 in planar lipid bilayer | Lowered open probability (Po) | [3] |

| Inhibition of Diastolic SR Ca2+ Leak | 1 µM | RyR2-S2808D+/+ mouse cardiomyocytes | Eliminated increased diastolic SR Ca2+ leak | [7] |

| Prevention of Aberrant Ca2+ Release | 5 µM | RyR2-H29D hiPSC-CMs | Normalized Ca2+ handling | [12] |

Table 3: Dosing of this compound in In Vivo Animal Studies

| Animal Model | Dosage | Route of Administration | Therapeutic Outcome | Reference |

| Mice (Seizure model) | 5 mg/kg/h | Osmotic pump | Raised seizure threshold | [10] |

| Mice (Wild-type) | ~20 µmol/kg (1.3 mg) daily for 4 weeks | Not specified | Improved muscle function and exercise capacity | [3] |

| Rats (Rbm20 knockout) | 20 mg/kg/day | Drinking water | Restored normal intracellular Ca2+ levels in cardiomyocytes | [5] |

| Mice (Congestive Heart Failure) | Not specified | Drinking water | Reduced mortality and intracellular Ca2+ leak in B-lymphocytes | [13] |

| Mice (RyR2-S2808D+/+ Heart Failure) | 20 mg/kg/day for 10 weeks | Not specified | Preserved cardiac function | [7] |

| Mice (Stress-induced cognitive dysfunction) | 75 mg/kg/day | Drinking water | Prevented cognitive dysfunction | [14][15] |

| Mice (mdx - Duchenne Muscular Dystrophy) | Not specified | Osmotic pump for 4 weeks | Improved muscle histology and function | [16] |

Experimental Protocols

[3H]this compound Binding Assay

This assay quantifies the binding of radiolabeled this compound to sarcoplasmic reticulum (SR) vesicles enriched in RyR1.

-

Preparation of SR Vesicles: Isolate SR vesicles from rabbit skeletal muscle.

-

Incubation: Incubate the SR vesicles with varying concentrations of [3H]this compound.

-

Separation: Separate the bound from free [3H]this compound by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the EC50 and number of binding sites by fitting the data to a sigmoidal dose-response curve.

RyR1 Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of a single RyR1 channel.

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: SR vesicles containing RyR1 are added to the cis (cytosolic) chamber and fuse with the bilayer.

-

Recording Conditions: The cis chamber contains a solution mimicking the cytosolic environment, including specific concentrations of Ca2+. The trans chamber mimics the SR lumen.

-

Data Acquisition: A voltage is clamped across the bilayer, and the current flowing through the single RyR1 channel is recorded. Channel openings are observed as discrete current steps.

-

Treatment: this compound and/or FKBP12 are added to the cis chamber to observe their effects on channel activity.

-

Analysis: The open probability (Po), mean open time, and mean closed time of the channel are calculated from the current recordings.[17][18][19]

Co-immunoprecipitation of RyR1 and Calstabin1 (FKBP12)

This method is used to assess the association between RyR1 and calstabin1.

-

Tissue/Cell Lysis: Homogenize skeletal muscle tissue or lyse cells in a suitable buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the lysate with an antibody specific for RyR1. The antibody-RyR1 complex is then captured using protein A/G beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both RyR1 and calstabin1 to detect their presence. The amount of co-precipitated calstabin1 is indicative of the strength of the interaction.[20]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound counteracts pathological modifications of the RyR, stabilizing the RyR-calstabin complex and preventing Ca2+ leakage.

Experimental Workflow for Assessing this compound Efficacy

Caption: A generalized workflow for the preclinical evaluation of this compound's mechanism of action and therapeutic efficacy.

Conclusion

This compound represents a targeted therapeutic strategy for a variety of disorders rooted in the dysregulation of intracellular calcium signaling. Its well-defined mechanism of action, centered on the stabilization of the ryanodine receptor-calstabin complex, has been substantiated by a robust body of experimental evidence. By preventing the pathological leakage of calcium from intracellular stores, this compound has demonstrated the potential to restore cellular function and ameliorate disease phenotypes in preclinical models of cardiac, skeletal muscle, and neurological disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation and potential clinical translation of this promising compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound | PLOS One [journals.plos.org]

- 5. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]

- 8. Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. RyR-Calstabin Interaction Stabilizer, this compound - CAS 927871-76-9 - Calbiochem | 500469 [merckmillipore.com]

- 15. fiercepharma.com [fiercepharma.com]

- 16. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ryr1.org [ryr1.org]

- 18. ryr1.org [ryr1.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Function of S107 in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S107 is a small molecule belonging to the "Rycal" class of drugs, which are designed to stabilize the ryanodine receptor (RyR2), a critical intracellular calcium release channel in cardiomyocytes. In pathological cardiac conditions, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR). This calcium leak contributes to cardiac arrhythmias, contractile dysfunction, and the progression of heart failure. This compound exerts its therapeutic effect by enhancing the binding of the stabilizing subunit calstabin2 (also known as FKBP12.6) to the RyR2 channel. This action restores normal channel function, reduces diastolic calcium leak, and improves cardiomyocyte contractility. This technical guide provides an in-depth overview of the function of this compound in cardiomyocytes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

The primary function of this compound in cardiomyocytes is the stabilization of the ryanodine receptor 2 (RyR2) channel. RyR2 is a large tetrameric channel located on the membrane of the sarcoplasmic reticulum, responsible for releasing stored calcium to initiate muscle contraction in a process known as calcium-induced calcium release (CICR).[1][2]

Under normal physiological conditions, the RyR2 channel is stabilized by its association with the protein calstabin2.[3][4] However, in various cardiac pathologies such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), post-translational modifications like hyperphosphorylation and oxidation of RyR2 lead to the dissociation of calstabin2.[1][3][4] This destabilization results in a "leaky" channel that allows for the inappropriate release of calcium during diastole.[1][4]

This compound is a 1,4-benzothiazepine derivative that specifically enhances the binding affinity of calstabin2 to the RyR2 channel, particularly to the closed state of the channel.[4][5] By promoting the re-association of calstabin2 with RyR2, this compound effectively "fixes" the diastolic calcium leak, thereby restoring normal intracellular calcium handling and improving cardiomyocyte function.[5][6]

Signaling Pathway of this compound Action

The signaling pathway illustrating the mechanism of this compound in cardiomyocytes is depicted below. In a pathological state, stressors lead to the hyperphosphorylation of RyR2 and the subsequent dissociation of calstabin2, resulting in a diastolic Ca2+ leak. This compound intervenes by promoting the re-binding of calstabin2 to RyR2, thus stabilizing the channel and preventing the pathological leak.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in cardiomyocytes and in vivo models as reported in the literature.

| Parameter | Model | Treatment | Result | Reference |

| Ejection Fraction | COVID-19 infected hamsters | In vivo this compound treatment | 0.73-fold decrease in infected vs. control; this compound significantly improved cardiac function (P=0.02) | [7] |

| Intracellular Ca2+ Level | Isolated cardiomyocytes from 6-month-old Rbm20 KO rats | This compound treatment | Restored elevated intracellular Ca2+ to normal levels | [3][8] |

| Cardiomyocyte Contractility | Isolated cardiomyocytes from 6-month-old Rbm20 KO rats | This compound treatment | Ameliorated contractile properties | [3][8] |

| RyR2 Single Channel Open Probability (Po) | Brain RyR2 channels from Ryr2RS/WT mice after stress | 1 week of this compound treatment | Normalized the increased Po observed after stress | [9] |

| Calstabin2 Binding to RyR2 | Cardiomyocytes from calstabin-2+/- mice with isoproterenol stimulation | Pretreatment with 1 µM JTV519 (a related compound) | Prevented calstabin-2 release from RyR2 | [10] |

| Ca2+ Spark Frequency | Saponin-permeabilized ventricular cardiomyocytes from WT mice | 10 µM this compound | No significant influence (P = 0.14) | [11] |

| SR Ca2+ Leak | HEK293 cells expressing RyR2 and FKBP12.6 | This compound treatment | Further reduced Ca2+ leak significantly in the presence of FKBP12.6 | [12] |

| Amount of Ca2+ Released by RyR2 | HEK293 cells expressing RyR2 | FKBP12.6 and this compound | Significantly reduced from 85.54% to 72.66% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound in cardiomyocytes.

Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the isolation of viable cardiomyocytes from adult rats, a crucial first step for in vitro studies.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit bicarbonate buffer (Ca2+-free and with Ca2+)

-

Collagenase type II

-

0.05% Trypsin-EDTA solution

-

Bovine Serum Albumin (BSA)

-

Stop Buffer (Ca2+ KHB with BSA and Blebbistatin)

-

Culture medium (e.g., M199)

Procedure:

-

Anesthetize the rat and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with Ca2+-free Krebs-Henseleit buffer to wash out the blood.

-

Switch to perfusion with a buffer containing collagenase and trypsin-EDTA to digest the extracellular matrix.

-

After digestion, remove the atria and mince the ventricular tissue in the enzyme solution.

-

Gently triturate the tissue to release individual cardiomyocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Gradually reintroduce Ca2+ to the cell suspension to prevent calcium paradox.

-

Purify the cardiomyocytes by low-speed centrifugation, allowing the viable, rod-shaped cells to pellet.

-

Resuspend the cardiomyocytes in culture medium for subsequent experiments.

Reference Protocols: [2][6][7][8][13]

Measurement of Intracellular Calcium

This protocol details the measurement of intracellular Ca2+ transients and sparks using fluorescent indicators.

Materials:

-

Isolated cardiomyocytes

-

Fluorescent Ca2+ indicators (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)

-

Pluronic F-127

-

Tyrode's solution or HEPES-buffered solution

-

Confocal microscope with line-scanning capabilities or a photometry system

Procedure for Ca2+ Transients:

-

Load isolated cardiomyocytes with a Ca2+ indicator (e.g., 5 µM Fura-2 AM) for 10-15 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the cells in a perfusion chamber on the microscope stage and perfuse with Tyrode's solution.

-

Electrically stimulate the cardiomyocytes at a defined frequency (e.g., 1 Hz).

-

Record the fluorescence intensity changes corresponding to the intracellular Ca2+ transients.

-

Analyze the amplitude, duration, and decay kinetics of the transients.

Procedure for Ca2+ Sparks:

-

Load cardiomyocytes with a high-affinity Ca2+ indicator like Fluo-4 AM.

-

After a period of electrical stimulation to load the SR with Ca2+, stop the stimulation.

-

Acquire line-scan images along the longitudinal axis of the myocyte to detect spontaneous, localized Ca2+ release events (sparks).

-

Analyze the frequency, amplitude, and spatial and temporal properties of the Ca2+ sparks.

Reference Protocols: [1][11][14][15][16][17][18][19]

Co-immunoprecipitation of RyR2 and Calstabin2

This protocol is used to assess the association between RyR2 and calstabin2.

Materials:

-

Cardiac tissue or isolated cardiomyocyte lysates

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-RyR2 antibody

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-calstabin2 antibody

-

Anti-phospho-RyR2 (e.g., pSer2808) antibody

Procedure:

-

Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with an anti-RyR2 antibody to form an immune complex.

-

Add protein A/G agarose beads to capture the immune complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with anti-calstabin2 and anti-phospho-RyR2 antibodies to assess the amount of calstabin2 associated with RyR2 and the phosphorylation status of RyR2.

Reference Protocols: [10][20][21][22][23]

Cardiomyocyte Contractility Assay

This protocol describes the measurement of cardiomyocyte shortening as an index of contractility.

Materials:

-

Isolated cardiomyocytes

-

IonOptix Myocyte Calcium and Contractility System or a similar video-based edge-detection system

-

Perfusion chamber and solution (Tyrode's)

-

Field stimulator

Procedure:

-

Plate isolated cardiomyocytes in a perfusion chamber on the stage of an inverted microscope.

-

Electrically pace the cardiomyocytes at a set frequency (e.g., 1 Hz).

-

Use a video-based system to track the movement of the cell edges during contraction and relaxation.

-

Record sarcomere length or cell length changes over time.

-

Analyze parameters such as the amplitude of shortening, time to peak shortening, and time to 90% relaxation.

-

This can be performed simultaneously with intracellular Ca2+ measurements to correlate Ca2+ handling with mechanical function.

Reference Protocols: [14][24][25][26][27]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cardiomyocyte function.

Conclusion

This compound is a promising therapeutic agent that targets the fundamental mechanism of RyR2 dysfunction in cardiomyocytes. By stabilizing the RyR2-calstabin2 complex, this compound reduces pathological diastolic Ca2+ leak, thereby improving intracellular calcium homeostasis and contractile function. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other RyR2-stabilizing compounds in the context of cardiac disease research and drug development. The quantitative data accumulated to date strongly support the potential of this compound as a novel treatment for various cardiovascular disorders characterized by RyR2 instability.

References

- 1. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol library [abcam.co.jp]

- 3. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]

- 8. researchgate.net [researchgate.net]

- 9. JCI - Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice [jci.org]

- 10. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [ourarchive.otago.ac.nz]

- 13. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [app.jove.com]

- 14. Measurement of intracellular Ca2+ and cardiomyocyte contractility [bio-protocol.org]

- 15. Imaging calcium sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Correlative super-resolution analysis of cardiac calcium sparks and their molecular origins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]

- 18. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Portal [scholarship.libraries.rutgers.edu]

- 20. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Phosphorylation-Dependent Interactome of Ryanodine Receptor Type 2 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of calstabin2 (FKBP12.6)–ryanodine receptor interactions: Rescue of heart failure by calstabin2 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cardiomyocyte contractility measurements [bio-protocol.org]

- 25. Cardiac myocyte contractility assay and analysis [bio-protocol.org]

- 26. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ncardia.com [ncardia.com]

S107 and Ryanodine Receptor Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine receptor (RyR), a critical intracellular calcium release channel, plays a pivotal role in excitation-contraction coupling in muscle tissues. Dysregulation of RyR function, often characterized by pathological calcium "leak," is implicated in the pathophysiology of numerous cardiovascular and skeletal muscle disorders. The 1,4-benzothiazepine derivative, S107, has emerged as a promising therapeutic agent that stabilizes the ryanodine receptor, primarily by enhancing the binding of the accessory protein FKBP12 (calstabin). This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of quantitative data regarding its effects, detailed experimental protocols for its study, and a visualization of the relevant signaling pathways.

Introduction

The ryanodine receptor is a large tetrameric channel located on the membrane of the sarcoplasmic/endoplasmic reticulum. Its primary function is to release stored calcium ions into the cytoplasm, initiating muscle contraction and other cellular processes. The channel's gating is a tightly regulated process involving various endogenous ligands, protein-protein interactions, and post-translational modifications. One of the key regulatory proteins is the FK506-binding protein 12 (FKBP12 or calstabin-1 for the skeletal muscle isoform RyR1, and FKBP12.6 or calstabin-2 for the cardiac isoform RyR2). FKBP12 binds to each of the four RyR subunits, stabilizing the channel in its closed state and preventing aberrant calcium leakage during the resting phase of the cell.

In several pathological conditions, including heart failure, cardiac arrhythmias, and certain myopathies, the interaction between RyR and FKBP12 is disrupted.[1][2] This dissociation is often precipitated by factors such as oxidative stress, which leads to post-translational modifications of the RyR channel.[1][2] The resulting "leaky" channels contribute to cellular calcium dyshomeostasis, leading to impaired muscle function, arrhythmias, and cellular damage. This compound is a compound designed to counteract this pathological cascade by stabilizing the RyR-FKBP12 complex.[1][2]

Mechanism of Action of this compound

This compound is a 1,4-benzothiazepine derivative that exerts its primary effect by stabilizing the interaction between the ryanodine receptor and FKBP12.[1][2] Its mechanism is particularly relevant under conditions of cellular stress, where the RyR-FKBP12 complex is prone to dissociation.

Stabilization of the RyR-FKBP12 Complex

Under normal physiological conditions, FKBP12 is tightly bound to the ryanodine receptor. However, under conditions of oxidative stress, such as the presence of reactive oxygen species or nitric oxide donors (e.g., NOC12), the RyR channel can undergo modifications like S-nitrosylation.[1] These modifications can lead to the dissociation of FKBP12, resulting in an increased open probability of the channel and a subsequent calcium leak.

This compound has been shown to increase the binding of FKBP12 to RyR1, particularly in the presence of reduced glutathione (GSH) and the NO-donor NOC12.[1][2] Conversely, its effect is diminished in the presence of oxidized glutathione (GSSG), highlighting the redox-sensitive nature of its action.[1][2] By promoting the re-association or preventing the dissociation of FKBP12, this compound effectively "plugs" the calcium leak, restoring normal channel function.[1]

Signaling Pathway

The signaling pathway involving this compound, the ryanodine receptor, and FKBP12 is centered around the modulation of the channel's conformational state. The dissociation of FKBP12 is a key event that leads to a "leaky" channel. This compound intervenes in this process, promoting the stable association of FKBP12 with the RyR channel, thereby maintaining its closed state during diastole.

Quantitative Data

The following tables summarize the quantitative data available for this compound in relation to its interaction with the ryanodine receptor.

Table 1: Binding Affinity and Stoichiometry of this compound

| Parameter | Value | Species/System | Reference |

| EC50 | ~52 µM | Rabbit Skeletal Muscle SR Vesicles ([3H]this compound binding) | [1][2] |

| Stoichiometry | ~48 molecules / RyR1 tetramer | Rabbit Skeletal Muscle SR Vesicles ([3H]this compound binding) | [1][2] |

| Binding Nature | Low affinity, with non-specific and specific components | Rabbit Skeletal Muscle SR Vesicles | [1] |

Table 2: Functional Effects of this compound on RyR1 Channel Activity

| Experimental Condition | This compound Concentration | Effect | Reference |

| FKBP12 Binding to RyR1 | 44 µM | Increased binding in the presence of GSH and NOC12 | [1][2] |

| NOC12-induced RyR1 Activation | >10 µM | Significant inhibition of [3H]ryanodine binding | [1] |

| Single Channel Activity (FKBP12-depleted RyR1) | 25 µM | Augmented the FKBP12-mediated decrease in channel open probability | [1] |

| FKBP12 Dissociation in Homogenates | Not specified | Attenuated dissociation in the presence of oxidized glutathione and NOC12 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the ryanodine receptor.

[3H]this compound and [3H]Ryanodine Binding Assays

These assays are fundamental for determining the binding characteristics of this compound to the RyR and for indirectly measuring channel activity.

Protocol for [3H]Ryanodine Binding:

-

Preparation of Reaction Mixture: Prepare a binding buffer containing 20 mM imidazole (pH 7.0), 0.6 M KCl, 0.15 M sucrose, protease inhibitors, and 0.1 mM Ca2+.

-

Incubation: Incubate sarcoplasmic reticulum (SR) vesicles with a near-saturating concentration of 20 nM [3H]ryanodine in the prepared reaction mixture. For experimental conditions, include this compound and/or other modulators (e.g., 50 µM NOC12). For determination of non-specific binding, include a 1000- to 2000-fold excess of unlabeled ryanodine in parallel samples.

-

Equilibration: Incubate the reaction mixtures at 24°C for a sufficient time to reach equilibrium (e.g., 5 hours).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the effects of this compound on RyR1 activity.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

Protocol:

-

Bilayer Formation: Form a planar lipid bilayer containing a 5:3:2 ratio of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (25 mg of total phospholipid/ml of n-decane) across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: Add SR vesicles to the cis (cytoplasmic) side of the bilayer to allow for fusion and incorporation of RyR channels into the bilayer. The trans (luminal) side is held at ground potential.

-

Recording Conditions: Use a recording solution of 0.25 M Cs methanesulfonate and 10 mM CsHepes (pH 7.4) on both sides of the bilayer.

-

Data Acquisition: Record single-channel currents at a constant holding potential (e.g., +40 mV).

-

Experimental Manipulations: Perfuse the cis chamber with solutions containing FKBP12 and/or this compound to observe their effects on channel gating.

-

Data Analysis: Analyze the recorded currents to determine the channel open probability (Po), mean open and closed times, and conductance levels. A significant decrease in Po in the presence of FKBP12 and this compound indicates channel stabilization.[1]

Co-immunoprecipitation of RyR1 and FKBP12

This method is used to assess the association between RyR1 and FKBP12 in the presence and absence of this compound.

Protocol:

-

Treatment of SR Membranes: Incubate SR membranes with or without 44 µM this compound and 0.1 M NOC12 at 24°C for 90 minutes.

-

Solubilization: Solubilize the membranes in a buffer containing 15 mM NaPipes (pH 7.2), 0.5 M sucrose, 1 M NaCl, 2.5% Triton X-100, and protease inhibitors.

-

Incubation and Centrifugation: Incubate the samples on ice and then centrifuge to pellet insoluble material.

-

Immunoprecipitation: Incubate the supernatant with an anti-RyR1 antibody overnight at 4°C with gentle rotation.

-

Bead Capture: Add protein A/G-agarose beads to the mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against RyR1 and FKBP12 to detect the co-precipitated proteins. An increased amount of co-precipitated FKBP12 in the this compound-treated samples indicates enhanced association with RyR1.[1]

Therapeutic Potential and Future Directions

The ability of this compound to stabilize the ryanodine receptor and prevent pathological calcium leak has positioned it as a promising therapeutic candidate for a range of diseases.

-

Heart Failure and Arrhythmias: In preclinical models of heart failure, this compound has been shown to improve cardiac function and reduce arrhythmias by preventing the depletion of calstabin2 from the RyR2 complex.[3] It has also demonstrated efficacy in preventing stress-induced ventricular arrhythmias in mouse models.[4]

-

Muscular Dystrophies: Leaky RyR1 channels are implicated in the pathology of certain muscular dystrophies. This compound has been shown to improve muscle function and exercise capacity in animal models of these diseases.

While the preclinical data for this compound and other "rycals" are encouraging, further research and clinical trials are necessary to establish their safety and efficacy in humans. To date, clinical trials with this compound for heart failure have not been extensively reported.[5] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, as well as identifying patient populations most likely to benefit from this therapeutic approach.

Conclusion

This compound represents a targeted therapeutic strategy aimed at correcting a fundamental molecular defect—the destabilization of the ryanodine receptor-calstabin complex—that underlies the pathophysiology of various debilitating diseases. By enhancing the binding of FKBP12 to the RyR channel, this compound effectively mitigates pathological calcium leak, offering the potential to restore normal cellular function in cardiac and skeletal muscle. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other ryanodine receptor stabilizers.

References

- 1. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]

- 4. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]

- 5. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on S107 and Calstabin Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity studies concerning the Rycal compound S107 and its interaction with calstabin (FKBP12), a critical subunit of the ryanodine receptor (RyR) complex. This compound is a promising therapeutic agent known to stabilize the RyR channel by enhancing the binding of calstabin, thereby preventing pathological calcium leak from the sarcoplasmic reticulum. This document details the quantitative data available, experimental methodologies, and relevant cellular signaling pathways.

Quantitative Data on this compound Binding

The primary quantitative data available for this compound binding originates from radioligand binding assays using tritiated this compound ([³H]this compound) with sarcoplasmic reticulum (SR) vesicles enriched in the type 1 ryanodine receptor (RyR1).

| Compound | Binding Target | Method | Reported Value | Source |

| [³H]this compound | RyR1-enriched SR vesicles | Radioligand Binding Assay | EC₅₀ ≈ 52 µM | [1][2] |

It is crucial to note that the reported EC₅₀ value represents the concentration of this compound required to achieve half-maximal binding to a complex biological preparation (SR vesicles) and is not a direct measure of the dissociation constant (Kd) for the this compound-calstabin or this compound-RyR/calstabin interaction. This value indicates a low-affinity interaction of this compound with its binding site(s) within the SR vesicle preparation.[1][2]

Qualitative studies have demonstrated that this compound enhances the binding of calstabin (FKBP12) to the RyR1 channel, particularly under conditions of oxidative stress.[1][2][3][4][5] This stabilizing effect is central to the therapeutic potential of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by modulating the interaction between calstabin and the ryanodine receptor. The RyR/calstabin complex is essential for proper excitation-contraction coupling in muscle cells and calcium signaling in neurons.

Under pathological conditions such as heart failure, muscular dystrophy, and neurodegenerative disorders, the RyR channel can become destabilized due to factors like PKA-mediated hyperphosphorylation, oxidation, or nitrosylation. This destabilization leads to the dissociation of calstabin from the RyR channel, resulting in a "leaky" channel that allows for aberrant diastolic calcium release from the sarcoplasmic reticulum. This calcium leak can contribute to cellular dysfunction and arrhythmogenesis.

This compound acts as a "Rycal" (ryanodine receptor stabilizer) by binding to the RyR complex and increasing the affinity of calstabin for the channel.[6][7][8] This restores the integrity of the RyR/calstabin complex, reduces calcium leak, and improves cellular function.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound binding and its effects on the RyR/calstabin complex. Below are generalized protocols for key binding assays and a more specific protocol for assessing this compound's effect on calstabin binding via immunoblotting, based on published studies.

[³H]this compound Radioligand Binding Assay (Generalized)

This assay is used to determine the binding of radiolabeled this compound to its target, typically in a membrane preparation.

Methodology:

-

Preparation of RyR1-enriched SR Vesicles: Isolate SR vesicles from skeletal muscle tissue known to be rich in RyR1.

-

Incubation: Incubate the SR vesicles with increasing concentrations of [³H]this compound in a suitable binding buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

Separation: Rapidly separate the membrane-bound [³H]this compound from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine binding parameters such as the EC₅₀.

Immunoblotting to Assess this compound-Mediated Enhancement of Calstabin Binding

This method qualitatively or semi-quantitatively assesses the effect of this compound on the amount of calstabin bound to the RyR complex.

Methodology:

-

Preparation and Treatment of SR Vesicles: Isolate RyR1-enriched SR vesicles. To study the effect of this compound under specific conditions, vesicles can be pre-treated to induce calstabin dissociation (e.g., with oxidizing or nitrosylating agents).

-

Incubation with this compound and Calstabin: Incubate the treated or untreated vesicles with a defined concentration of purified calstabin (FKBP12) in the presence or absence of this compound.[1][3]

-

Immunoprecipitation of RyR1: The RyR1 complex is immunoprecipitated from the vesicle lysate using a specific anti-RyR1 antibody.

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against both RyR1 and calstabin (FKBP12).

-

Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized. The intensity of the calstabin band relative to the RyR1 band is quantified to determine the relative amount of calstabin bound to the RyR1 complex. An increase in the calstabin/RyR1 ratio in the presence of this compound indicates enhanced binding.

Isothermal Titration Calorimetry (ITC) (Generalized)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: Purified calstabin is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. It is critical that both solutions are in identical, well-dialyzed buffer to minimize heats of dilution.

-

Titration: A series of small injections of this compound are made into the calstabin solution while the temperature is held constant.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to calstabin. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR) (Generalized)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).

Methodology:

-

Immobilization: Purified calstabin is immobilized on the surface of a sensor chip.

-

Binding: A solution of this compound is flowed over the sensor surface, and the change in the refractive index at the surface, which is proportional to the amount of bound this compound, is monitored in real-time.

-

Dissociation: The this compound solution is replaced with buffer, and the dissociation of the this compound-calstabin complex is monitored.

-

Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

This compound is a key therapeutic candidate that functions by stabilizing the ryanodine receptor-calstabin complex. While direct high-affinity binding to isolated calstabin has not been quantitatively established, studies on RyR1-enriched vesicles indicate a low-affinity interaction of this compound with the complex, resulting in a significant enhancement of calstabin binding under pathological conditions. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular interactions and binding kinetics of this compound, which will be crucial for the development of next-generation Rycal drugs.

References

- 1. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RyR-Calstabin Interaction Stabilizer, this compound - CAS 927871-76-9 - Calbiochem | 500469 [merckmillipore.com]

- 7. The ryanodine receptor-calstabin interaction stabilizer this compound protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of S107 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S107 hydrochloride is a novel small molecule belonging to the 1,4-benzothiazepine class of compounds, recognized for its specific stabilizing effect on the ryanodine receptor 2 (RyR2).[1][2][3] RyR2 channels are critical intracellular calcium release channels located on the sarcoplasmic reticulum (SR) of cardiomyocytes and neurons, playing a pivotal role in excitation-contraction coupling and neuronal signaling. Dysregulation of RyR2, often characterized by a diastolic "calcium leak," is implicated in the pathophysiology of various cardiovascular and neurological disorders, including catecholaminergic polymorphic ventricular tachycardia (CPVT), heart failure, and Alzheimer's disease.[4][5] this compound acts as a "Rycal" (ryanodine receptor stabilizer) by enhancing the binding of the regulatory protein calstabin2 (also known as FKBP12.6) to the RyR2 channel, thereby preventing this pathological calcium leakage.[2][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its mechanism of action, quantitative pharmacological data, and key experimental methodologies.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride | [3] |

| CAS Number | 1357476-46-0 | [3] |

| Molecular Formula | C11H15NOS · HCl | N/A |

| Molecular Weight | 245.77 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | >98% (HPLC) | [1] |

| Solubility | DMSO: 24 mg/mL (97.65 mM) | [2] |

Mechanism of Action

The primary mechanism of action of this compound hydrochloride involves the stabilization of the closed state of the RyR2 channel. This is achieved by enhancing the binding affinity of calstabin2 to RyR2.[2][5] Under pathological conditions, such as PKA-mediated hyperphosphorylation or mutations in the RyR2 gene, calstabin2 can dissociate from the RyR2 complex. This dissociation leads to an unstable, "leaky" channel that allows for inappropriate diastolic calcium release from the sarcoplasmic reticulum. This compound effectively counteracts this by promoting the re-association of calstabin2 with RyR2, thus restoring normal channel function and preventing the detrimental calcium leak.[5][6]

Signaling Pathway of this compound Action

Figure 1: Signaling pathway of this compound hydrochloride in stabilizing RyR2 channels.

Quantitative Pharmacological Data

While specific Ki and IC50 values for this compound hydrochloride are not consistently reported across publicly available literature in a standardized format, its biological activity has been characterized at various concentrations. The compound is reported to enhance calstabin2 binding to RyR2 at low nanomolar concentrations.[6] In cellular assays, pre-incubation with 10 µM this compound significantly decreases the percentage of CPVT-hiPSC-CMs presenting delayed afterdepolarizations (DADs) to 25%.[6] Further dose-response studies are required to establish a more precise quantitative profile.

| Parameter | Value | Cell/Tissue Model | Reference |

| Effective Concentration | Low nanomolar | RyR2 binding assays | [6] |

| DADs Inhibition | 10 µM (reduces DADs to 25%) | CPVT-hiPSC-CMs | [6] |

| In vivo dosage (mice) | 20 mg/kg/day | RyR2-S2808D +/+ mice | [7] |

Selectivity

This compound exhibits a high degree of selectivity for the RyR2 channel. Screening against a panel of over 400 receptors, enzymes, and other ion channels showed no significant interaction at concentrations up to 10 µM.[1] This includes a lack of effect on other cardiac ion channels such as voltage-gated Na+, K+, and Ca2+ channels at these concentrations, highlighting its specific mechanism of action.[1]

Experimental Protocols

Co-Immunoprecipitation of RyR2 and Calstabin2

This protocol is designed to assess the effect of this compound on the interaction between RyR2 and calstabin2 in cellular or tissue lysates.

Methodology:

-

Cell/Tissue Lysis: Homogenize cells or tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against RyR2 and calstabin2 to detect the co-immunoprecipitated proteins.

Measurement of Sarcoplasmic Reticulum Calcium Leak

This protocol describes a method to quantify the diastolic calcium leak from the sarcoplasmic reticulum in isolated cardiomyocytes.

Methodology:

-

Cardiomyocyte Isolation: Isolate ventricular myocytes from animal hearts (e.g., mouse, rat) by enzymatic digestion.

-

Fluorescent Dye Loading: Load the isolated cardiomyocytes with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.

-

Perfusion and Stimulation: Place the dye-loaded cells in a perfusion chamber on an inverted microscope and perfuse with a physiological salt solution. Electrically stimulate the cells to elicit calcium transients.

-

Calcium Leak Measurement: After a period of steady-state stimulation, stop the electrical pacing. The subsequent rise in diastolic calcium concentration, often measured as an increase in spontaneous calcium sparks or waves, reflects the SR calcium leak.

-

Drug Application: Perfuse the cells with a solution containing this compound hydrochloride at the desired concentration and repeat the calcium leak measurement to assess its inhibitory effect.

Experimental Workflow for Assessing this compound Efficacy

Figure 2: Experimental workflow for evaluating the efficacy of this compound hydrochloride.

Preclinical and Clinical Development

Preclinical studies in animal models of CPVT have demonstrated that this compound can prevent stress-induced ventricular arrhythmias.[6] In a mouse model of Duchenne muscular dystrophy, this compound has been shown to improve muscle function and increase exercise performance. While this compound itself has been primarily a research compound, the principle of RyR2 stabilization has prompted the development of other compounds. For instance, a structurally related compound, CIN-107 (baxdrostat), is in clinical trials for uncontrolled hypertension. However, it is important to note that the clinical development of compounds directly targeting RyR2 stabilization for arrhythmias is an ongoing area of research.

Conclusion

This compound hydrochloride is a highly selective and potent stabilizer of the ryanodine receptor 2. Its mechanism of action, centered on enhancing the binding of calstabin2 to RyR2, effectively mitigates the pathological sarcoplasmic reticulum calcium leak associated with various cardiac and neurological diseases. The preclinical data strongly support its therapeutic potential. Further clinical investigation of RyR2 stabilizers based on the pharmacological profile of this compound is warranted to translate these promising findings into novel therapies for patients with conditions driven by RyR2 dysfunction.

References

- 1. This compound | RyR2 stabilizer | Probechem Biochemicals [probechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

S107's Effect on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of S107 on intracellular calcium signaling, with a primary focus on its role as a stabilizer of the ryanodine receptor (RyR) channel. This compound, a 1,4-benzothiazepine derivative, has emerged as a promising therapeutic candidate for conditions characterized by aberrant calcium handling, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Stabilizing the Ryanodine Receptor

This compound exerts its effects by modulating the function of the ryanodine receptor, a critical intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum (SR). The core of its mechanism lies in its ability to enhance the binding of the accessory protein calstabin (FKBP12 for RyR1 and FKBP12.6 for RyR2) to the RyR channel.[1][2][3] In pathological states, such as in the presence of certain RyR mutations or under conditions of cellular stress, calstabin can dissociate from the RyR complex. This dissociation leads to a "leaky" channel, resulting in inappropriate diastolic calcium release from the SR. This compound stabilizes the closed state of the RyR channel by increasing the affinity of calstabin for the receptor, thereby preventing this pathological calcium leak.[1][3] This action helps to restore normal intracellular calcium homeostasis without affecting the physiological release of calcium required for excitation-contraction coupling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various parameters of intracellular calcium signaling.

| Parameter | Cell/Tissue Model | Condition | Treatment | Result | Reference |

| Delayed Afterdepolarizations (DADs) | CPVT patient-derived iPSC-Cardiomyocytes (CPVT-hiPSC-CMs) | Isoproterenol stimulation with 1 Hz pacing | 10 µM this compound | Percentage of cells with DADs reduced from 87.5% to 25% | [1] |

| Intracellular Ca2+ Level | Cardiomyocytes from 6-month-old Rbm20 knockout rats | Resting state | This compound | Restored elevated intracellular Ca2+ to normal levels | [4] |

| Calstabin2 Binding | RyR2-H29D hiPSC-CMs | Baseline | 5 µM this compound | Prevented the depletion of calstabin2 from the RyR2 complex |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Measurement of Delayed Afterdepolarizations (DADs) in iPSC-Cardiomyocytes

This protocol is based on the methodology used to assess the anti-arrhythmic potential of this compound in a cellular model of CPVT.[1]

1. Cell Culture:

-

Catecholaminergic polymorphic ventricular tachycardia patient-specific induced pluripotent stem cell-derived cardiomyocytes (CPVT-hiPSC-CMs) are cultured on appropriate substrates (e.g., Matrigel-coated dishes).

-

Cells are maintained in a suitable cardiomyocyte culture medium at 37°C and 5% CO2.

2. This compound Treatment:

-

The treatment group of CPVT-hiPSC-CMs is pre-incubated with 10 µM this compound for a specified duration prior to electrophysiological recordings.

-

A control group is treated with a vehicle (e.g., DMSO) at the same concentration.

3. Electrophysiological Recording:

-

Action potentials are recorded from single, spontaneously beating cardiomyocytes using the whole-cell patch-clamp technique.

-

To mimic adrenergic stress, the β-adrenergic agonist isoproterenol is added to the extracellular solution.

-

Cells are electrically paced at a frequency of 1 Hz to standardize the heart rate and provoke arrhythmias.

4. Data Analysis:

-

Recorded action potentials are analyzed for the presence of DADs, which are transient depolarizations that occur after full repolarization of the action potential.

-

The percentage of cells exhibiting DADs in the this compound-treated group is compared to the control group to determine the efficacy of this compound in suppressing these arrhythmogenic events.

Co-Immunoprecipitation of RyR2 and Calstabin2

This method is used to assess the association between the RyR2 channel and its stabilizing subunit, calstabin2, in the presence and absence of this compound.

1. Cell Lysis:

-

Cardiomyocytes (e.g., hiPSC-CMs) are lysed in a buffer containing detergents and protease inhibitors to solubilize membrane proteins while preserving protein-protein interactions.

2. Immunoprecipitation:

-

The cell lysate is incubated with an antibody specific for RyR2.

-

Protein A/G-agarose beads are then added to the lysate-antibody mixture to capture the antibody-RyR2 complexes.

-

The beads are washed multiple times to remove non-specifically bound proteins.

3. Western Blotting:

-

The immunoprecipitated proteins are eluted from the beads and separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is then probed with primary antibodies specific for RyR2 and calstabin2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

4. Data Analysis:

-

The intensity of the bands corresponding to RyR2 and calstabin2 are quantified.

-

The amount of calstabin2 co-immunoprecipitated with RyR2 is normalized to the total amount of immunoprecipitated RyR2.

-

This ratio is compared between this compound-treated and untreated samples to determine the effect of this compound on the RyR2-calstabin2 interaction.

Measurement of Intracellular Calcium

This protocol describes a general method for measuring intracellular calcium levels using a fluorescent indicator like Fura-2 AM.

1. Cell Preparation and Dye Loading:

-

Cardiomyocytes are plated on glass coverslips suitable for microscopy.

-

The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubation in a physiological buffer containing the dye. Fura-2 AM is a ratiometric dye, which allows for more accurate calcium measurements.

-

After loading, the cells are washed to remove excess dye and allowed to de-esterify the AM ester, trapping the active Fura-2 indicator inside the cells.

2. This compound Application:

-

The coverslip with the dye-loaded cells is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Cells are perfused with a physiological solution, and a baseline fluorescence is recorded.

-

This compound is then added to the perfusion solution at the desired concentration.

3. Fluorescence Imaging:

-

The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is collected at ~510 nm.

-

The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration.

4. Data Analysis:

-

The change in the F340/F380 ratio over time is monitored to assess the effect of this compound on resting intracellular calcium levels and on calcium transients evoked by electrical stimulation or agonists.

Conclusion

This compound represents a targeted therapeutic approach for diseases driven by pathological SR calcium leak. By specifically enhancing the binding of calstabin to the ryanodine receptor, this compound effectively stabilizes the channel in its closed state, thereby mitigating aberrant diastolic calcium release and its arrhythmogenic consequences. The quantitative data and experimental findings summarized in this guide underscore the potential of this compound as a valuable tool for both basic research into calcium signaling and the development of novel therapies for cardiac arrhythmias and other related disorders. Further research is warranted to fully elucidate the therapeutic window and long-term efficacy of this compound in clinical settings.

References

- 1. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

The Biological Pathways Affected by S107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S107 is a small molecule of the 1,4-benzothiazepine class that has garnered significant interest for its therapeutic potential in a range of conditions, including heart failure, cardiac arrhythmias, and skeletal muscle myopathies. Its primary mechanism of action involves the modulation of intracellular calcium signaling through its interaction with the ryanodine receptor (RyR), a critical ion channel responsible for the release of calcium from the sarcoplasmic reticulum (SR). This guide provides an in-depth technical overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental processes.

Core Biological Pathway: Ryanodine Receptor Stabilization and Calcium Leak Inhibition

The principal biological pathway influenced by this compound is the regulation of intracellular calcium (Ca²⁺) homeostasis, specifically through the stabilization of the ryanodine receptor-calstabin complex. Ryanodine receptors are large conductance intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum. In striated muscle, RyR1 (skeletal) and RyR2 (cardiac) are essential for excitation-contraction coupling.

Under pathological conditions, such as heart failure or muscular dystrophy, the RyR channels can become "leaky," leading to aberrant diastolic Ca²⁺ release from the SR. This Ca²⁺ leak can trigger delayed afterdepolarizations, causing cardiac arrhythmias, and can also contribute to skeletal muscle weakness and fatigue.[1][2] The leak is often a consequence of post-translational modifications of the RyR, including phosphorylation by protein kinase A (PKA) and oxidation, which reduce the binding affinity of the stabilizing subunit, calstabin (also known as FK506-binding protein 12 [FKBP12] for RyR1 and FKBP12.6 for RyR2).[2]

This compound acts as a RyR-calstabin interaction stabilizer.[2] By enhancing the binding of calstabin to the RyR, this compound effectively "plugs the leak," restoring normal channel function without affecting the physiological, transient Ca²⁺ release required for muscle contraction.[3] This targeted action makes this compound a promising therapeutic agent for diseases characterized by pathological RyR-mediated Ca²⁺ leak.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from various experimental studies.

| Parameter | Value | Experimental System | Comments | Citation |

| EC₅₀ for [³H]this compound Binding | ~52 µM | Sarcoplasmic reticulum (SR) vesicles enriched in RyR1 | This value represents the concentration of this compound required to achieve half-maximal binding to RyR1. | |

| Effect on Calstabin2 Binding | ~2-fold increase | PKA-phosphorylated RyR2 | 1 µM this compound was shown to double the amount of calstabin2 bound to PKA-hyperphosphorylated RyR2, a condition mimicking heart failure. | |

| Inhibition of Ca²⁺ Leak | Reduction from 85.54% to 72.66% | HEK293 cells expressing RyR2 and FKBP12.6 | The concentration of this compound was not specified in the abstract. This demonstrates a significant reduction in Ca²⁺ release in the presence of the stabilizing subunit. | |

| Effect on Ca²⁺ Spark Frequency | No significant change | Saponin-permeabilized ventricular cardiomyocytes from wild-type mice | At a concentration of 10 µM, this compound did not alter the frequency of spontaneous Ca²⁺ release events (sparks) under basal conditions.[4] | [4] |

| Effect on Ca²⁺ Wave Velocity | Slowed down | Saponin-permeabilized ventricular cardiomyocytes from wild-type mice | A 10 µM concentration of this compound was observed to decrease the propagation speed of Ca²⁺ waves.[4] | [4] |

| Effect on Delayed Afterdepolarizations (DADs) | Significant decrease to 25% | CPVT-hiPSC-CMs | Pre-incubation with 10 µM this compound markedly reduced the percentage of cells exhibiting DADs, a cellular correlate of triggered arrhythmias.[3] | [3] |

Signaling Pathway Diagram

The following diagram illustrates the molecular pathway affected by this compound. Under stress conditions, catecholamine release leads to the activation of PKA, which phosphorylates RyR2. This, along with oxidative stress, causes the dissociation of calstabin2, resulting in a "leaky" channel. This compound intervenes by stabilizing the RyR2-calstabin2 complex, thereby preventing the pathological Ca²⁺ leak.

Caption: this compound signaling pathway in cardiomyocytes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

Isolation of Sarcoplasmic Reticulum (SR) Vesicles

A standard method for studying the direct effects of compounds on the RyR is to use isolated SR vesicles.

-

Tissue Homogenization: Skeletal or cardiac muscle tissue is minced and homogenized in a buffer containing sucrose, protease inhibitors, and a physiological pH buffer (e.g., MOPS or HEPES).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds to pellet nuclei, mitochondria, and other cellular debris.

-

Microsomal Fraction Collection: The supernatant from a high-speed centrifugation step contains the microsomal fraction, which is enriched in SR vesicles.

-

Sucrose Gradient Centrifugation: For further purification, the microsomal fraction can be layered onto a discontinuous sucrose gradient and centrifuged at high speed. The SR vesicles will band at a specific density and can be collected.

-

Vesicle Characterization: The purity and protein concentration of the isolated SR vesicles are determined using protein assays (e.g., Bradford or BCA) and SDS-PAGE followed by immunoblotting for RyR and other SR-specific proteins.

[³H]this compound Binding Assay

This assay is used to determine the binding affinity of this compound to the ryanodine receptor.

-

Incubation: Isolated SR vesicles are incubated with various concentrations of radiolabeled this compound ([³H]this compound) in a binding buffer at a specified temperature (e.g., 24°C) and for a duration sufficient to reach equilibrium (e.g., 7 hours).

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the SR vesicles (with bound [³H]this compound) from the unbound [³H]this compound in the solution.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled this compound. Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using saturation binding isotherms to determine the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC₅₀).

Measurement of Ca²⁺ Sparks and Waves in Permeabilized Cardiomyocytes

This technique allows for the visualization of spontaneous Ca²⁺ release events from the SR in single cells.

-

Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated from animal hearts (e.g., mouse or rat) by enzymatic digestion.

-

Cell Permeabilization: The isolated cardiomyocytes are permeabilized with a mild detergent like saponin. This creates pores in the sarcolemma, allowing for the control of the intracellular environment while keeping the SR intact.

-

Fluorescent Ca²⁺ Indicator Loading: The permeabilized cells are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.

-

Confocal Microscopy: The cells are imaged using a laser-scanning confocal microscope in line-scan mode to achieve high temporal and spatial resolution of Ca²⁺ signals.

-

Experimental Conditions: this compound or a vehicle control is added to the bath solution, and the frequency, amplitude, and duration of Ca²⁺ sparks are recorded and analyzed. For Ca²⁺ wave analysis, waves can be induced, and their propagation velocity is measured.

Co-immunoprecipitation of RyR2 and Calstabin2

This method is used to assess the association between RyR2 and its stabilizing subunit, calstabin2.

-

Cell or Tissue Lysis: Cells or tissue expressing the proteins of interest are lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: An antibody specific for RyR2 is added to the lysate and incubated to allow the antibody to bind to the RyR2 protein complexes.

-

Complex Capture: Protein A/G-conjugated beads are added to the mixture to capture the antibody-RyR2 complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both RyR2 and calstabin2 to determine if calstabin2 was co-immunoprecipitated with RyR2. The relative amount of co-precipitated calstabin2 can be quantified to assess the effect of this compound on the interaction.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on RyR function.

Caption: A typical experimental workflow for this compound.

Conclusion